molecular formula C23H28O8 B1263531 (E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid

(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid

Cat. No. B1263531
M. Wt: 432.5 g/mol
InChI Key: KWMYIEZXXJZBPU-WGDLNXRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-[2-[4-(2-carboxyethenyl)-3-oxo-5-propyl-2-furanyl]propan-2-yl]-4-oxo-2-propyl-3-furanyl]-2-propenoic acid is a member of oxolanes.

Scientific Research Applications

Catalysis and Reaction Synthesis

A study by Amarasekara et al. (2015) explores the catalysis of condensation reactions involving furan derivatives, relevant to the compound , highlighting its potential use in synthesizing diverse chemical structures (Amarasekara et al., 2015).

Photoluminescence and Molecular Crystals

Research by Zhestkij et al. (2021) demonstrates the use of similar furan compounds in creating luminescent molecular crystals, suggesting potential applications in materials science and optoelectronics (Zhestkij et al., 2021).

Supramolecular Structure Analysis

Trujillo-Ferrara et al. (2004) investigated the structural properties of related enoic acids, providing insights into the molecular geometry and interactions that could be applicable to the study of similar compounds (Trujillo-Ferrara et al., 2004).

Biosynthesis Inhibition

Research by Hartmann et al. (1994) on similar furan compounds highlights their potential as inhibitors in biosynthesis pathways, which could be relevant for pharmaceutical research and development (Hartmann et al., 1994).

Retinobenzoic Acid Analogs

Kagechika et al. (1989) explored compounds structurally related to the queried compound for their activity in cell differentiation, which could have implications in medical research, particularly in oncology and regenerative medicine (Kagechika et al., 1989).

Antiviral and Immunomodulating Activity

Modzelewska-Banachiewicz et al. (2009) investigated similar compounds for their antiviral and immunomodulating properties, suggesting possible applications in developing new therapeutic agents (Modzelewska-Banachiewicz et al., 2009).

properties

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid

InChI

InChI=1S/C23H28O8/c1-5-7-15-13(9-11-17(24)25)19(28)21(30-15)23(3,4)22-20(29)14(10-12-18(26)27)16(31-22)8-6-2/h9-12,21-22H,5-8H2,1-4H3,(H,24,25)(H,26,27)/b11-9+,12-10+

InChI Key

KWMYIEZXXJZBPU-WGDLNXRISA-N

Isomeric SMILES

CCCC1=C(C(=O)C(O1)C(C2OC(=C(C2=O)/C=C/C(=O)O)CCC)(C)C)/C=C/C(=O)O

Canonical SMILES

CCCC1=C(C(=O)C(O1)C(C)(C)C2C(=O)C(=C(O2)CCC)C=CC(=O)O)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid
Reactant of Route 2
(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid
Reactant of Route 4
(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid
Reactant of Route 5
(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid
Reactant of Route 6
(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid

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